Patent

US05344994

Procedure details

Diplodia gossypina ATCC 10936 is used for inoculating 800 ml of the abovementioned medium with n-dodecane as carbon source and, during inoculation, induced using 400 mg of eugenol oleate. The culture is allowed to grow for 3 days, after which 400 mg of eugenol are added. After a contact time of 143 hours, 45 mg of coniferyl aldehyde (10.4% of theory) as well as 100 mg of unmetabolised eugenol are isolated.

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCCCCC.C([O:32][C:33]1[C:34]([O:42][CH3:43])=[CH:35][C:36]([CH2:39][CH:40]=[CH2:41])=[CH:37][CH:38]=1)(=O)CCCCCCC/C=C\CCCCCCCC.[C:44]1([O:54][CH3:55])[C:45](=[CH:47][CH:48]=[C:49]([CH:53]=1)[CH2:50][CH:51]=[CH2:52])[OH:46]>>[CH3:43][O:42][C:34]1[CH:35]=[C:36](/[CH:39]=[CH:40]/[CH:41]=[O:46])[CH:37]=[CH:38][C:33]=1[OH:32].[C:44]1([O:54][CH3:55])[C:45](=[CH:47][CH:48]=[C:49]([CH:53]=1)[CH2:50][CH:51]=[CH2:52])[OH:46]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

400 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)OC=1C(=CC(=CC1)CC=C)OC

|

Step Three

|

Name

|

|

|

Quantity

|

400 mg

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(O)=CC=C(CC=C)C1)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

Details

Reaction Time |

3 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

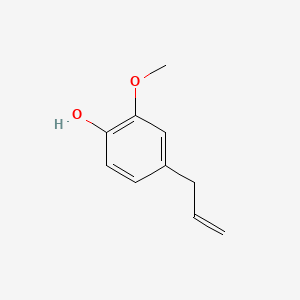

COC=1C=C(C=CC1O)/C=C/C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 45 mg | |

| YIELD: PERCENTYIELD | 10.4% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(C(O)=CC=C(CC=C)C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 100 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |